

# Hygroscopic nature of different chromium chloride hydrates

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An In-depth Technical Guide to the Hygroscopic Nature of Different **Chromium Chloride** Hydrates

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chromium(III) chloride (CrCl<sub>3</sub>) is an essential compound in various chemical syntheses and applications. It exists in an anhydrous form and as several hydrates, with the hexahydrate (CrCl<sub>3</sub>·6H<sub>2</sub>O) being the most common. These hydrates exhibit significant hygroscopicity, a property that is critical to understand and control in applications such as catalysis, as a precursor for dyes, and particularly in pharmaceutical development where moisture content can significantly impact the stability, shelf-life, and efficacy of drug substances.

This technical guide provides a comprehensive overview of the hygroscopic nature of different **chromium chloride** hydrates. It details the various isomeric forms of chromium(III) chloride hexahydrate, their known physical and hygroscopic properties, and provides detailed experimental protocols for quantifying their interaction with atmospheric moisture.

## Isomers of Chromium(III) Chloride Hexahydrate

The hydrated forms of chromium(III) chloride exhibit a phenomenon known as hydration isomerism, where the arrangement of water molecules and chloride ions within the coordination



sphere of the chromium ion differs. This results in distinct chemical entities with different physical and chemical properties.[1] The most well-known isomers of CrCl<sub>3</sub>·6H<sub>2</sub>O are:

- Dark Green Isomer: Dichlorotetraaquachromium(III) chloride dihydrate [CrCl<sub>2</sub>(H<sub>2</sub>O)<sub>4</sub>]Cl·2H<sub>2</sub>O[1] This is the most common and commercially available form.[1]
- Pale Green Isomer: Chloropentaaquachromium(III) chloride monohydrate -[CrCl(H<sub>2</sub>O)<sub>5</sub>]Cl<sub>2</sub>·H<sub>2</sub>O[1]
- Violet Isomer: Hexaaquachromium(III) chloride [Cr(H2O)6]Cl3[1]

In addition to the hexahydrates, a pentahydrate, CrCl<sub>3</sub>·5H<sub>2</sub>O, is also known to exist. The anhydrous form, CrCl<sub>3</sub>, is a violet crystalline solid.

# **Hygroscopic Nature and Deliquescence**

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. All known isomers of chromium(III) chloride hexahydrate are described as hygroscopic and deliquescent. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough moisture from the air to dissolve and form a liquid solution. The anhydrous form of chromium(III) chloride is also hygroscopic.

The hygroscopic nature of these compounds is attributed to the strong affinity of the chromium ion and the chloride ions for water molecules. The water molecules in the crystal lattice are in equilibrium with the water vapor in the surrounding atmosphere. When the partial pressure of water vapor in the atmosphere is higher than the equilibrium vapor pressure of the hydrated salt, the salt will absorb moisture.

## **Critical Relative Humidity (CRH)**

The critical relative humidity (CRH) is the specific relative humidity at which a salt will begin to absorb moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture. While specific CRH values for the different **chromium chloride** hydrates are not readily available in the reviewed literature, it is a critical parameter for determining the stability of these compounds under various storage and handling conditions. The experimental methods detailed in this guide can be used to determine the CRH of these materials.



# **Quantitative Data**

While extensive quantitative data on the hygroscopicity of different **chromium chloride** hydrates is not widely published, the following table summarizes their known physical and qualitative hygroscopic properties.



Compoun d	Formula	Molar Mass ( g/mol )	Appearan ce	**Density (g/cm³) **	Melting Point (°C)	Hygroscop ic Nature
Anhydrous Chromium( III) Chloride	CrCl₃	158.36	Violet crystals	2.87	1152	Hygroscopi c
Chromium( III) Chloride Hexahydrat e (Dark Green Isomer)	[CrCl2(H2O )4]Cl·2H2O	266.45	Dark green crystals	1.760	83	Deliquesce nt
Chromium( III) Chloride Hexahydrat e (Pale Green Isomer)	[CrCl(H2O) 5]Cl2·H2O	266.45	Pale green crystals	-	-	Deliquesce nt
Chromium( III) Chloride Hexahydrat e (Violet Isomer)	[Cr(H2O)6] Cl₃	266.45	Violet crystals	-	-	Deliquesce nt
Chromium( III) Chloride Pentahydra te	CrCl₃·5H₂ O	248.43	-	-	-	Hygroscopi c



## **Experimental Protocols**

The following sections provide detailed methodologies for quantifying the hygroscopic nature of **chromium chloride** hydrates.

## **Gravimetric Analysis for Water Content**

This method determines the amount of water in a hydrate by measuring the mass loss upon heating.

## 4.1.1 Materials and Equipment

- Porcelain crucible and lid
- Bunsen burner or muffle furnace
- Analytical balance (readable to ±0.001 g)
- Desiccator
- Tongs
- Sample of chromium chloride hydrate

#### 4.1.2 Procedure

- Crucible Preparation:
  - 1. Thoroughly clean a porcelain crucible and lid.
  - 2. Heat the crucible and lid to redness with a Bunsen burner for 5 minutes or in a muffle furnace at a high temperature (e.g., 800 °C) for 10 minutes to ensure all moisture is removed.
  - 3. Using tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature.
  - 4. Once cooled, weigh the crucible and lid to the nearest 0.001 g.



- 5. Repeat the heating, cooling, and weighing steps until a constant mass is achieved (two consecutive weighings agree within ±0.002 g).
- Sample Analysis:
  - 1. Add approximately 1-2 g of the **chromium chloride** hydrate sample to the pre-weighed crucible.
  - 2. Weigh the crucible, lid, and sample accurately.
  - 3. Place the crucible with the sample and a slightly ajar lid on a clay triangle supported by a ring stand.
  - 4. Gently heat the crucible with a Bunsen burner. Start with a low flame and gradually increase the heat to avoid spattering.
  - 5. Heat strongly for 15-20 minutes.
  - 6. Turn off the burner and allow the crucible to cool slightly before transferring it to a desiccator with tongs.
  - 7. Allow the crucible to cool completely to room temperature in the desiccator.
  - 8. Weigh the crucible, lid, and anhydrous salt.
  - 9. Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

## 4.1.3 Data Analysis

- Mass of water lost: (Mass of crucible + lid + hydrate) (Mass of crucible + lid + anhydrous salt)
- Moles of water lost: Mass of water lost / Molar mass of water (18.015 g/mol)
- Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) (Mass of empty crucible + lid)
- Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of CrCl₃ (158.36 g/mol )



 Mole ratio: Moles of water / Moles of anhydrous salt. This ratio gives the number of water molecules per formula unit of the salt.



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Gravimetric analysis workflow for determining water of hydration.

## **Dynamic Vapor Sorption (DVS)**

DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it while recording the change in mass. This is a powerful method for obtaining water vapor sorption-desorption isotherms.

## 4.2.1 Equipment

• Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.

#### 4.2.2 Procedure

- Sample Preparation: Place a small, accurately weighed amount (typically 5-20 mg) of the **chromium chloride** hydrate into the DVS sample pan.
- Drying Stage: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.
   This establishes the dry mass of the sample.
- Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until



the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

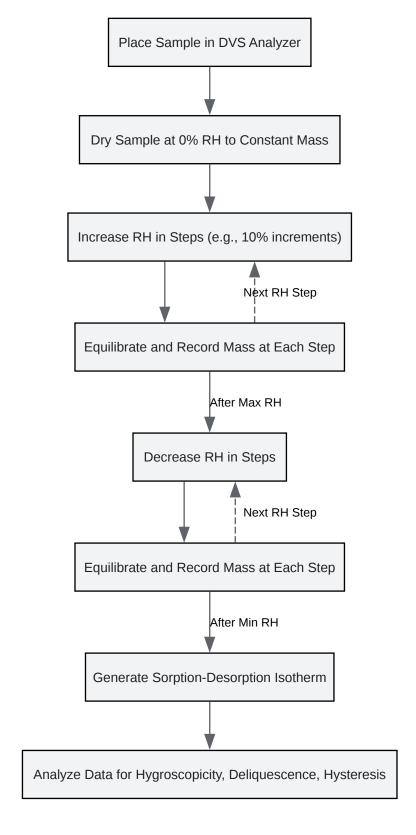
 Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner (e.g., from 90% back down to 0% RH), again allowing the sample to reach mass equilibrium at each step.

## 4.2.3 Data Analysis

The primary output of a DVS experiment is a plot of the change in mass versus relative humidity, known as the water sorption isotherm. From this plot, several key parameters can be determined:

- Hygroscopicity: The overall water uptake at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.
- Deliquescence Point: A sharp, significant increase in mass over a narrow RH range indicates the deliquescence point of the sample.
- Hysteresis: The difference between the sorption and desorption curves provides information about the interaction of water with the material's structure.
- Hydrate Formation/Loss: Step-wise changes in the isotherm can indicate the formation or loss of specific hydrate forms at different humidity levels.





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Workflow for Dynamic Vapor Sorption (DVS) analysis.



# **Isopiestic Method for Determining Water Activity**

The isopiestic method is a classic technique for determining the water activity of a solution, which can be used to study the hygroscopic properties of salts. The principle is to allow a sample to equilibrate with a reference solution of known water activity in a sealed chamber.

## 4.3.1 Materials and Equipment

- Isopiestic chamber (a sealed container, often a desiccator)
- Sample cups (e.g., small glass or platinum dishes)
- Analytical balance
- Saturated salt solutions with known water activities (see ASTM E104 for a list of standard saturated salt solutions).
- Sample of chromium chloride hydrate

#### 4.3.2 Procedure

- Chamber Preparation: Place a saturated salt solution in the bottom of the isopiestic chamber to maintain a constant relative humidity.
- · Sample Preparation:
  - Accurately weigh a sample of the **chromium chloride** hydrate into a pre-weighed sample cup.
  - 2. Place the sample cup inside the isopiestic chamber.
- Equilibration:
  - Seal the chamber and place it in a constant temperature environment (e.g., an incubator or water bath).
  - 2. Allow the sample to equilibrate with the atmosphere in the chamber. This can take several days to weeks.





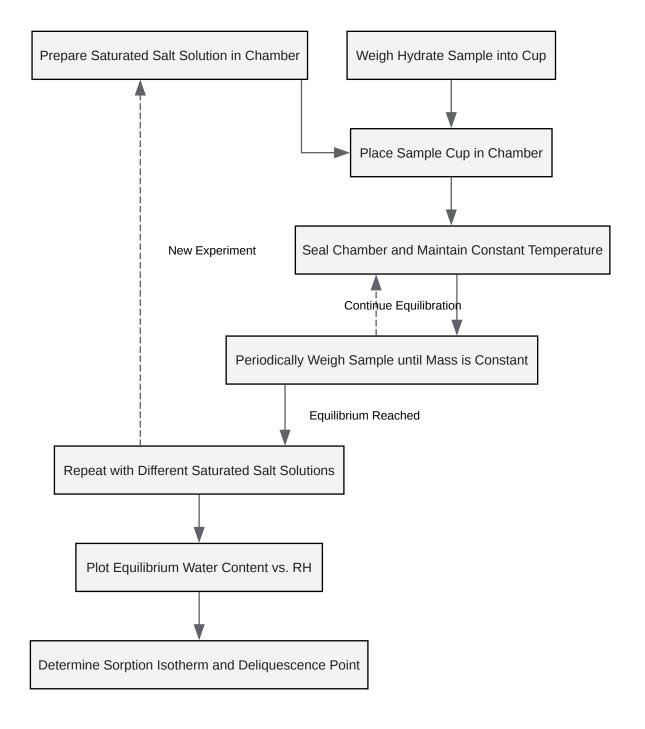


- 3. Periodically remove the sample cup and quickly weigh it, then return it to the chamber.
- 4. Equilibrium is reached when the mass of the sample becomes constant.
- Data Collection: Repeat the experiment with different saturated salt solutions to obtain data at various relative humidities.

## 4.3.3 Data Analysis

By plotting the equilibrium water content of the sample (calculated from the mass change) against the known relative humidity of the saturated salt solutions, a water sorption isotherm can be constructed. This allows for the determination of the hygroscopicity and deliquescence point of the **chromium chloride** hydrate.





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Workflow for the isopiestic method.

## Conclusion

The various hydrates of chromium(III) chloride are highly hygroscopic and deliquescent materials. Understanding and quantifying their interaction with atmospheric moisture is crucial for their effective use in research and industry. While specific quantitative data such as water



vapor sorption isotherms and critical relative humidities are not extensively documented in the literature, the experimental protocols provided in this guide—Gravimetric Analysis, Dynamic Vapor Sorption, and the Isopiestic Method—offer robust frameworks for characterizing the hygroscopic nature of these important compounds. The application of these methods will enable researchers and drug development professionals to determine the necessary storage and handling conditions to ensure the stability and quality of **chromium chloride** hydrates.

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## References

- 1. Chromium(III) chloride Wikipedia [en.wikipedia.org]
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